

2-Allylphenol chemical properties and structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Allylphenol

Cat. No.: B7767131

[Get Quote](#)

An In-depth Technical Guide on **2-Allylphenol**: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of **2-allylphenol** (CAS No: 1745-81-9). As a key intermediate in the synthesis of pharmaceuticals, such as the beta-blocker Alprenolol, and in the production of polymers and resins, a thorough understanding of its characteristics is crucial.^{[1][2]} This document details its physicochemical properties, outlines standard experimental protocols for its structural analysis, and presents logical workflows for its characterization.

Chemical and Physical Properties

2-Allylphenol, also known as o-allylphenol or 2-(2-propen-1-yl)phenol, is an organic compound that presents as a colorless to pale yellow or light brown liquid with a distinct aromatic, phenol-like odor.^{[2][3][4]} It is characterized by a phenol ring substituted with an allyl group at the ortho position.^[2] While soluble in organic solvents like ether, chloroform, and alcohol, it has limited solubility in water.^{[2][5][6]}

Table 1: Physicochemical Properties of **2-Allylphenol**

Property	Value	Source(s)
IUPAC Name	2-prop-2-enylphenol	[4]
CAS Number	1745-81-9	[2]
Molecular Formula	C ₉ H ₁₀ O	[1][2]
Molecular Weight	134.175 g/mol	[1][7]
Appearance	Colorless to pale yellow liquid	[2][3]
Melting Point	-6 °C	[1][4]
Boiling Point	220 °C (at 760 mmHg)	[1][3][4]
Density	1.028 g/mL at 25 °C	[3][8]
Refractive Index (n _{20/D})	1.546	[3][8]
Water Solubility	7 g/L (at 20 °C)	[1][3]
Flash Point	88 °C / 190 °F	[5][9]
SMILES	C=CCC1=CC=CC=C1O	[2][4]
InChI Key	QIRNGVVZBINFMX- UHFFFAOYSA-N	[2][4]

Structure Elucidation

The definitive identification and structural confirmation of **2-allylphenol** rely on a combination of modern spectroscopic techniques.[10][11] These methods provide complementary information about the molecule's carbon framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of **2-allylphenol** by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

- ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For **2-allylphenol**, characteristic signals include:

- Aromatic Protons: A complex multiplet pattern typically between 6.7 and 7.2 ppm, corresponding to the four protons on the benzene ring.
- Vinyl Protons: Signals for the three protons of the allyl group's double bond. The internal proton (-CH=) appears as a multiplet around 5.9-6.1 ppm. The two terminal protons (=CH₂) are diastereotopic and appear as distinct multiplets around 5.1 ppm.
- Allylic Protons: The two protons of the methylene group (-CH₂-) adjacent to the double bond and the aromatic ring typically show a doublet around 3.4 ppm.
- Hydroxyl Proton: A broad singlet corresponding to the phenolic -OH group. Its chemical shift is variable and depends on concentration and solvent.
- ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key resonances for **2-allylphenol** include:
 - Aromatic Carbons: Six distinct signals for the carbons of the phenol ring, with the carbon bearing the hydroxyl group appearing most downfield.
 - Vinyl Carbons: Two signals corresponding to the carbons of the C=C double bond.
 - Allylic Carbon: A single signal for the -CH₂- carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and deducing its structure.[11]

- Molecular Ion Peak (M⁺): In the electron ionization (EI) mass spectrum of **2-allylphenol**, the molecular ion peak is observed at m/z = 134, corresponding to the molecular weight of the compound (C₉H₁₀O).[12][13]
- Key Fragmentation Patterns: Common fragments observed in the mass spectrum help confirm the structure. The fragmentation pattern often involves the loss of parts of the allyl group or rearrangements, leading to characteristic peaks that can be analyzed to piece together the molecular structure.[4][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[\[11\]](#) The IR spectrum of **2-allylphenol** displays several characteristic absorption bands:

- O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm^{-1} , which is characteristic of the hydroxyl (-OH) group of the phenol.
- C-H Stretch (Aromatic): Absorption bands typically found just above 3000 cm^{-1} (e.g., 3010-3100 cm^{-1}).
- C-H Stretch (Aliphatic): Bands corresponding to the allyl group's sp^2 and sp^3 C-H bonds, appearing just above and below 3000 cm^{-1} , respectively.
- C=C Stretch (Vinyl): An absorption band around 1640 cm^{-1} indicates the presence of the carbon-carbon double bond in the allyl group.
- C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm^{-1} region are characteristic of the benzene ring.
- C-O Stretch: A strong band for the phenolic C-O bond, typically appearing in the 1200-1260 cm^{-1} range.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of **2-allylphenol**.

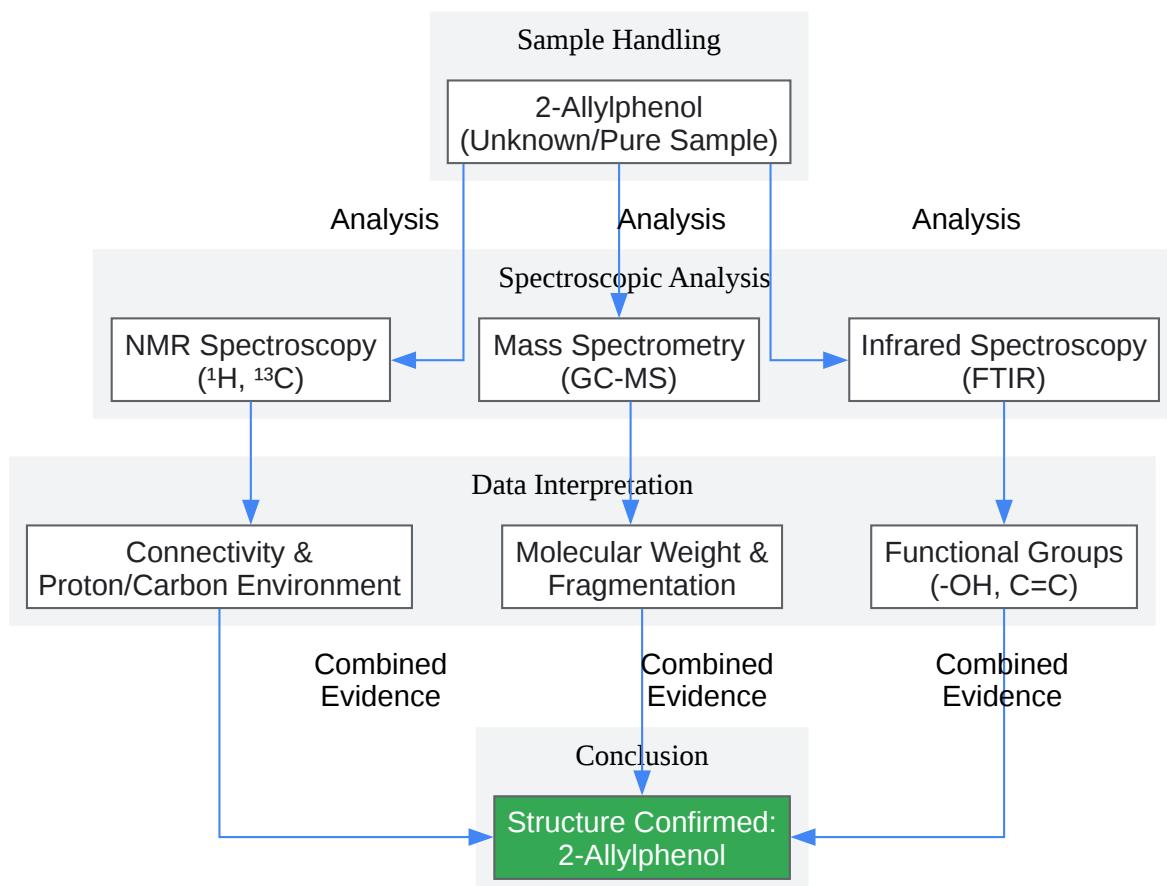
NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the **2-allylphenol** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.[\[14\]](#)[\[15\]](#) Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz or 500 MHz instrument).

- Data Acquisition (^1H NMR):
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- Data Acquisition (^{13}C NMR):
 - Switch the probe to the carbon frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of carbon signals (e.g., 0-200 ppm).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and perform baseline correction. Integrate the ^1H NMR signals and pick the peaks for both ^1H and ^{13}C spectra to determine chemical shifts.

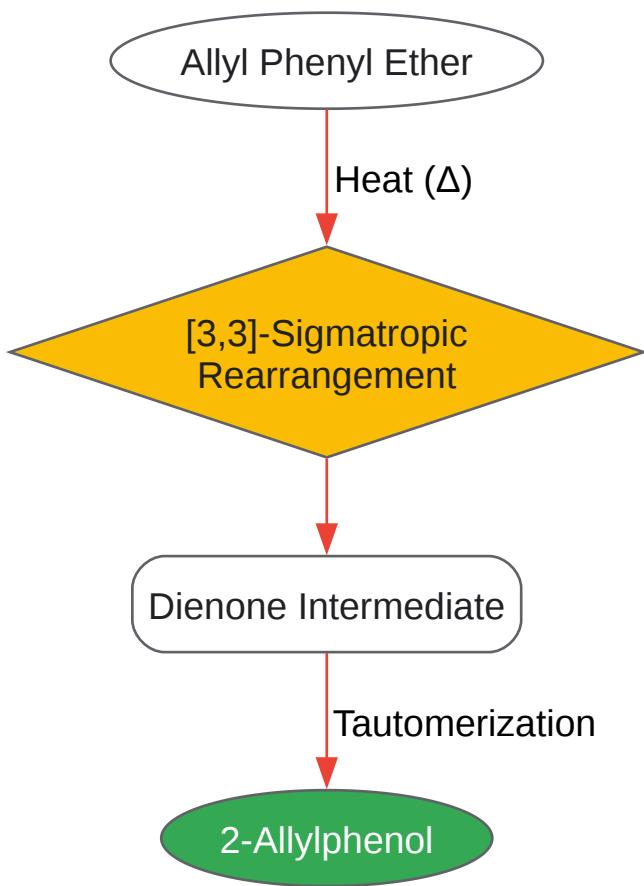
Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **2-allylphenol** in a volatile organic solvent such as dichloromethane or methanol (e.g., 1 mg/mL).
- Instrument Setup (Gas Chromatograph):
 - Equip the GC with a suitable capillary column (e.g., a nonpolar DB-5 or similar).
 - Set the injector temperature (e.g., 250 °C) and the oven temperature program. A typical program might start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min.
 - Use helium as the carrier gas with a constant flow rate.
- Instrument Setup (Mass Spectrometer):


- Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.[\[4\]](#)
- Set the mass analyzer to scan a mass range of m/z 40-400.
- Data Acquisition: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet. The compound will be separated by the column and subsequently ionized and analyzed by the mass spectrometer.
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **2-allylphenol**. Examine the mass spectrum of this peak to identify the molecular ion and analyze the fragmentation pattern.

Infrared (FTIR) Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
 - Place a single drop of the neat (undiluted) **2-allylphenol** liquid onto the surface of a salt plate (e.g., KBr or NaCl).
 - Place a second salt plate on top to create a thin liquid film.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Data Acquisition:
 - Place the sample holder into the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample holder or clean ATR crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption frequencies and correlate them to the functional groups present in **2-allylphenol**.


Visualized Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **2-allylphenol**.

[Click to download full resolution via product page](#)

Caption: Claisen rearrangement synthesis pathway for **2-allylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. CAS 1745-81-9: 2-Allylphenol | CymitQuimica [cymitquimica.com]
- 3. 2-Allylphenol | 1745-81-9 [chemicalbook.com]
- 4. 2-Allylphenol | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Allylphenol | 1745-81-9 | TCI AMERICA [tcichemicals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-Allylphenol [webbook.nist.gov]
- 8. 2-アリルフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-allyl phenol, 1745-81-9 [thegoodsentscompany.com]
- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 11. jchps.com [jchps.com]
- 12. 2-Allylphenol(1745-81-9) MS spectrum [chemicalbook.com]
- 13. 2-Allylphenol [webbook.nist.gov]
- 14. 2-Allylphenol(1745-81-9) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [2-Allylphenol chemical properties and structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767131#2-allylphenol-chemical-properties-and-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com